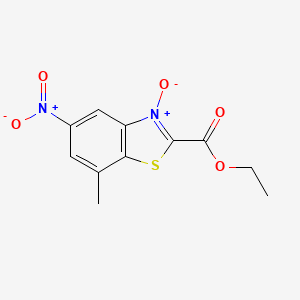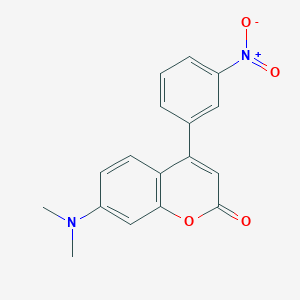
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with an amino group at the 2-position and a cyclohexenyl group at the 5-position, along with a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid typically involves the sulfonation of an appropriate aromatic precursor. One common method is the sulfonation of 2-Amino-5-(cyclohexen-1-yl)benzene using concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the aromatic precursor is reacted with sulfur trioxide or oleum in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus pentachloride are used for converting the sulfonic acid group to sulfonyl chloride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Cyclohexyl derivatives.
Substitution: Sulfonamides and sulfonyl chlorides.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions
Wirkmechanismus
The mechanism of action of 2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The sulfonic acid group enhances its solubility and reactivity, facilitating its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-cyclohexylbenzenesulfonic acid
- 2-Amino-5-(cyclohexen-1-yl)benzoic acid
- 2-Amino-5-(cyclohexen-1-yl)benzamide
Uniqueness
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid is unique due to the presence of both an amino group and a cyclohexenyl group on the benzene ring, along with a sulfonic acid group. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research .
Eigenschaften
IUPAC Name |
2-amino-5-(cyclohexen-1-yl)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c13-11-7-6-10(8-12(11)17(14,15)16)9-4-2-1-3-5-9/h4,6-8H,1-3,5,13H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTRFBAMLJWSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC(=C(C=C2)N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B8044049.png)

![4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid](/img/structure/B8044059.png)
![2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B8044062.png)


![methyl N-methyl-N-[N'-(methylsulfamoyl)-N-(4-sulfamoylphenyl)carbamimidoyl]carbamate](/img/structure/B8044087.png)
![4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline](/img/structure/B8044089.png)



![(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one](/img/structure/B8044128.png)

